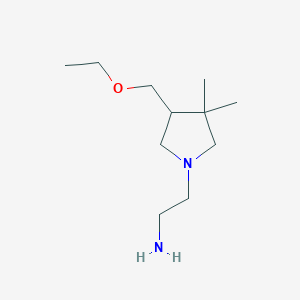

1-(2-Aminoetil)-4-(etoxi-metil)-3,3-dimetilpirrolidina

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The ethoxymethyl and dimethylpyrrolidin groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The amine group is typically reactive and could participate in various reactions such as condensation, acylation, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role in determining properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Síntesis enantioselectiva de aminas quirales

Las aminas quirales son componentes vitales en la síntesis de productos farmacéuticos, con aproximadamente el 40% de todos los ingredientes farmacéuticos activos que contienen aminas quirales . El compuesto en cuestión puede utilizarse como material de partida o intermedio en la síntesis mediada por transaminasa de aminas enantiopuras. Este proceso es respetuoso con el medio ambiente y económicamente viable, ofreciendo una alternativa a los métodos tradicionales de síntesis química.

Biocatálisis en la producción farmacéutica

El compuesto puede servir como sustrato para biocatalizadores, específicamente ω-transaminasas, en la producción de aminas enantioméricamente puras . Estas aminas son indispensables en la industria farmacéutica para la creación de fármacos de moléculas pequeñas. Los avances en biocatálisis han mejorado la eficiencia y el impacto ambiental de la producción farmacéutica.

Síntesis de moléculas con propiedades farmacológicas

La actividad de la transaminasa se puede utilizar para sintetizar nuevas 1-fenilpropan-2-aminas disustituidas, que están estructuralmente relacionadas con el compuesto en cuestión . Estas moléculas tienen un potencial significativo en el desarrollo de fármacos, particularmente para afecciones como trastornos cognitivos, enfermedad de Parkinson y trastorno por déficit de atención e hiperactividad.

Agentes para mejorar la función cognitiva

Se ha informado que los derivados del compuesto mejoran la función cognitiva en pacientes con esclerosis múltiple . Esto sugiere aplicaciones de investigación potenciales en el desarrollo de agentes terapéuticos dirigidos a afecciones neurológicas.

Industria de productos químicos finos y agroquímicos

La síntesis de aminas enantioméricamente puras, facilitada por el compuesto, es crucial no solo en los productos farmacéuticos, sino también en la producción de productos químicos finos y agroquímicos . Estas industrias requieren compuestos de alta pureza para el desarrollo de diversos productos, y los métodos biocatalíticos ofrecen un enfoque más "verde".

Ingeniería de reacciones e ingeniería de proteínas

El compuesto se puede utilizar en enfoques de ingeniería de reacciones para superar desafíos como el equilibrio de reacción desfavorable y la inhibición del producto en la síntesis de aminas quirales . Además, se pueden aplicar técnicas de ingeniería de proteínas para mejorar el alcance del sustrato y la estabilidad operativa de los biocatalizadores involucrados en estas reacciones.

Mecanismo De Acción

Target of Action

Similar compounds such as imidazole and pyrrolidine derivatives have been known to interact with various biological targets, including enzymes, receptors, and ion channels . The specific targets would depend on the exact structure and functional groups of the compound.

Mode of Action

For instance, it might bind to its target protein, causing a conformational change that alters the protein’s activity . The ethoxymethyl and dimethylpyrrolidinyl groups could potentially enhance the compound’s binding affinity or selectivity for its targets.

Biochemical Pathways

For instance, imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Similar compounds have been known to be absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys . The compound’s bioavailability would depend on factors such as its solubility, stability, and the presence of transporters in the body.

Result of Action

Based on the activities of similar compounds, it could potentially alter cellular processes, modulate signal transduction pathways, or affect the function of target proteins .

Action Environment

The action, efficacy, and stability of 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine could be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other compounds or drugs, and individual genetic variations .

Análisis Bioquímico

Biochemical Properties

2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The pyrrolidine ring in its structure allows it to act as a versatile ligand, binding to various enzymes and modulating their activity. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction can influence the enzyme’s activity, potentially leading to changes in amino acid metabolism .

Cellular Effects

The effects of 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, the compound can modulate downstream signaling cascades, affecting gene expression and cellular metabolism. Additionally, it has been noted to impact cellular proliferation and apoptosis, making it a compound of interest in cancer research .

Molecular Mechanism

At the molecular level, 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can lead to either inhibition or activation of the target enzyme, depending on the nature of the interaction. Furthermore, the compound has been observed to influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly when exposed to light and heat. Long-term studies have shown that its effects on cellular function can persist for several days, with gradual changes in cell signaling and metabolism observed over time .

Dosage Effects in Animal Models

The effects of 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine vary with dosage in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant physiological changes, including alterations in heart rate and blood pressure. Toxicity studies have indicated that extremely high doses can cause adverse effects, such as organ damage and behavioral changes .

Metabolic Pathways

2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its breakdown into various metabolites. These metabolites can then enter different biochemical pathways, influencing metabolic flux and altering the levels of key metabolites in the body .

Transport and Distribution

Within cells and tissues, 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in certain tissues. This distribution is crucial for its biological activity, as it determines the concentration of the compound at its target sites .

Subcellular Localization

The subcellular localization of 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine is an important factor in its activity. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and the nucleus. This localization is often mediated by targeting signals and post-translational modifications, which direct the compound to its sites of action within the cell .

Propiedades

IUPAC Name |

2-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-4-14-8-10-7-13(6-5-12)9-11(10,2)3/h10H,4-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPBQVVEXOHSNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC1(C)C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

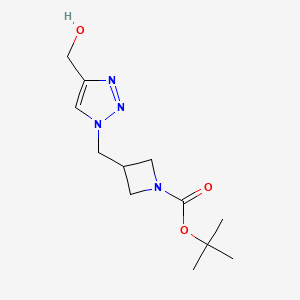

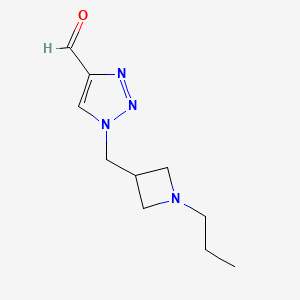

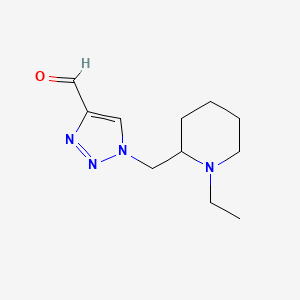

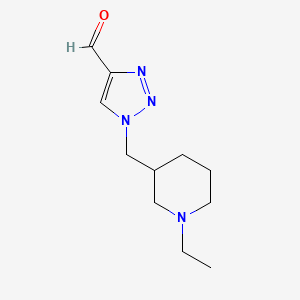

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

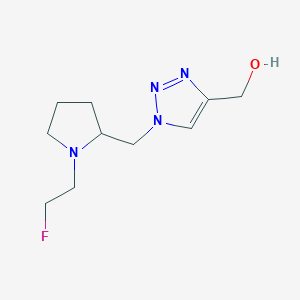

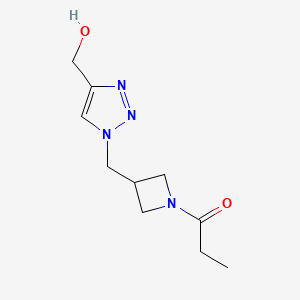

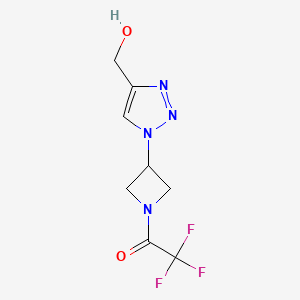

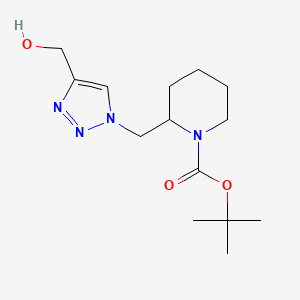

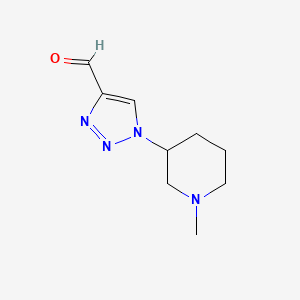

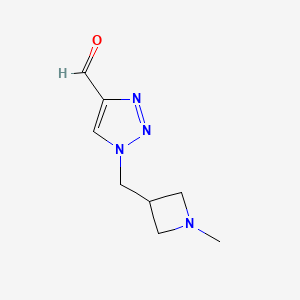

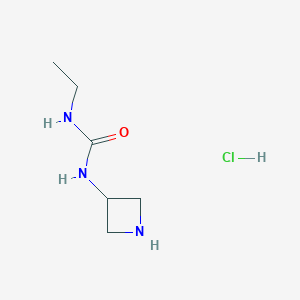

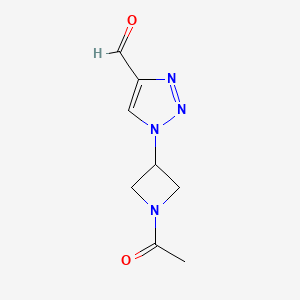

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.